molecular formula C12H12F2N2OS B1453266 4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole CAS No. 1283108-95-1

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole

Cat. No. B1453266
M. Wt: 270.3 g/mol
InChI Key: KBLUNSORIJKFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole, otherwise known as DFBT, is a heterocyclic compound that has a wide range of applications in the field of science. It is an important precursor for the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. DFBT has been studied extensively, and its unique properties have been utilized in various research applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds derived from benzothiazole structures, including those with piperidine moieties, have been synthesized and shown to possess antimicrobial activities. For example, benzothiazole derivatives synthesized using amino substituted benzothiazoles and piperazine or piperidine have been evaluated for their antimicrobial properties against various bacterial and fungal strains, demonstrating variable and modest activities (Patel, Agravat, & Shaikh, 2011). Similar studies have synthesized benzothiazole derivatives with antimicrobial activities, highlighting the potential of benzothiazole-based compounds in antimicrobial research (Patel & Agravat, 2007).

Antitumor and Anti-inflammatory Applications

Benzothiazole derivatives, including those with modifications in the piperidine ring, have been evaluated for their antitumor properties. For instance, fluoro-substituted benzothiazoles have shown promising cytotoxic activities in vitro against certain cancer cell lines, indicating their potential as antitumor agents (Hutchinson et al., 2001). Additionally, some benzothiazole and benzoxazole derivatives have demonstrated significant anti-breast cancer activity, further supporting the therapeutic potential of these compounds in oncology research (Abdelgawad et al., 2013).

properties

IUPAC Name

4,6-difluoro-2-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N2OS/c13-7-5-9(14)11-10(6-7)18-12(16-11)17-8-1-3-15-4-2-8/h5-6,8,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLUNSORIJKFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-2-(piperidin-4-yloxy)-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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